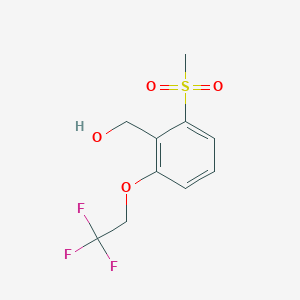
(2-(Methylsulfonyl)-6-(2,2,2-trifluoroethoxy)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Methylsulfonyl)-6-(2,2,2-trifluoroethoxy)phenyl)methanol is an organic compound with a complex structure that includes a methylsulfonyl group, a trifluoroethoxy group, and a phenylmethanol core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methylsulfonyl)-6-(2,2,2-trifluoroethoxy)phenyl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenylmethanol core: This can be achieved through a Grignard reaction where a phenylmagnesium bromide reacts with formaldehyde to form phenylmethanol.
Introduction of the trifluoroethoxy group: This step involves the reaction of phenylmethanol with 2,2,2-trifluoroethanol in the presence of a strong acid catalyst such as sulfuric acid.
Addition of the methylsulfonyl group: The final step involves the sulfonation of the intermediate compound using methylsulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Methylsulfonyl)-6-(2,2,2-trifluoroethoxy)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the phenylmethanol core can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the sulfonyl group, leading to the formation of a simpler phenylmethanol derivative.
Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of (2-(Methylsulfonyl)-6-(2,2,2-trifluoroethoxy)phenyl)aldehyde or (2-(Methylsulfonyl)-6-(2,2,2-trifluoroethoxy)phenyl)carboxylic acid.
Reduction: Formation of (2-(Methylsulfonyl)-6-(2,2,2-trifluoroethoxy)phenyl)methane.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2-(Methylsulfonyl)-6-(2,2,2-trifluoroethoxy)phenyl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2-(Methylsulfonyl)-6-(2,2,2-trifluoroethoxy)phenyl)methanol involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering protein function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-(Methylsulfonyl)-6-(2,2,2-trifluoroethoxy)phenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
(2-(Methylsulfonyl)-6-(2,2,2-trifluoroethoxy)phenyl)acetone: Contains an acetone group instead of methanol.
(2-(Methylsulfonyl)-6-(2,2,2-trifluoroethoxy)phenyl)amine: Contains an amine group instead of methanol.
Uniqueness
(2-(Methylsulfonyl)-6-(2,2,2-trifluoroethoxy)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of both the trifluoroethoxy and methylsulfonyl groups enhances its reactivity and potential for diverse applications in research and industry.
Propriétés
IUPAC Name |
[2-methylsulfonyl-6-(2,2,2-trifluoroethoxy)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O4S/c1-18(15,16)9-4-2-3-8(7(9)5-14)17-6-10(11,12)13/h2-4,14H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCSZTDDGQONQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1CO)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














